N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide
Overview
Description
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized for their wide range of applications in medicinal chemistry .
Biochemical Pathways
Related compounds have shown significant anti-proliferative activity against various tumor cell lines , suggesting that they may affect pathways related to cell proliferation and growth.
Result of Action
In vitro anticancer assays have shown that compounds similar to N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exhibit submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound may have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as Aurora kinase and mammalian target of rapamycin (mTOR), leading to the inhibition of their activity . The interaction with Aurora kinase results in the inhibition of cell cycle progression, while the inhibition of mTOR affects cellular growth and proliferation. Additionally, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide has been found to bind to various proteins, altering their conformation and function, which further influences biochemical pathways .
Cellular Effects
The effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide on cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to reduced phosphorylation of downstream targets such as S6 kinase . Furthermore, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide influences gene expression by modulating the activity of transcription factors, resulting in altered expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of Aurora kinase, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, thereby inducing cell cycle arrest. Additionally, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide interacts with mTOR, inhibiting its activity and subsequently affecting the PI3K/Akt signaling pathway . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound’s effects on cell cycle arrest and gene expression are maintained over time, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity, inhibiting tumor growth and proliferation . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes in the PI3K/Akt/mTOR pathway, affecting metabolic flux and altering metabolite levels . Additionally, it interacts with enzymes involved in the regulation of cellular energy homeostasis, further influencing metabolic processes . These interactions highlight the compound’s potential to modulate metabolic pathways and impact cellular metabolism.
Transport and Distribution
The transport and distribution of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution pattern of the compound suggests its potential for targeted therapeutic applications.
Subcellular Localization
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exhibits specific subcellular localization, which is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action . The subcellular localization of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide underscores its potential for precise modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide typically involves the condensation of imidazo[1,2-a]pyridine-6-carbaldehyde with thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene moiety, which also display a range of pharmacological properties.
Uniqueness
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide is unique due to the combination of the imidazo[1,2-a]pyridine and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[(E)-imidazo[1,2-a]pyridin-6-ylmethylideneamino]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(11-2-1-7-19-11)16-15-8-10-3-4-12-14-5-6-17(12)9-10/h1-9H,(H,16,18)/b15-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVTJOTSAWHOU-OVCLIPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CN3C=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CN3C=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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